

Head-to-Head Comparison of Reversible Monoacylglycerol Lipase (MAGL) Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Magl-IN-19

Cat. No.: B15576681

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This guide provides a detailed, data-supported comparison of reversible monoacylglycerol lipase (MAGL) inhibitors for researchers, scientists, and drug development professionals. MAGL is a critical serine hydrolase in the endocannabinoid system, primarily responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL elevates 2-AG levels, which can produce therapeutic effects such as analgesia, anti-inflammatory responses, and neuroprotection.[1][2] Furthermore, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[1][2] Reversible inhibitors are of particular interest as they may offer an improved safety profile compared to irreversible inhibitors by avoiding chronic MAGL blockade, which has been associated with desensitization of cannabinoid receptors.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of several recently developed reversible MAGL inhibitors.

Table 1: In Vitro Potency of Reversible MAGL Inhibitors

Compound	Scaffold	IC50 (human MAGL)	IC50 (mouse MAGL)	Reference
LEI-515	Aryl Sulfoxide	Subnanomolar	pIC50 = 6.6	[5][6][7]
Compound 13	Benzylpiperidine	7.25 μ M (in PDAC3 cells)	Not Specified	[3][8]
Compound 27	(piperazine-1-carbonyl) quinolin-2(1H)-one	10.3 nM	Not Specified	[9]
Compound 10	Piperazinyl Azetidine	4.2 nM	Not Specified	[10]
Compound 15	Piperazinyl Azetidine	4.6 nM	Not Specified	[10]

Table 2: Selectivity Profiles of Reversible MAGL Inhibitors

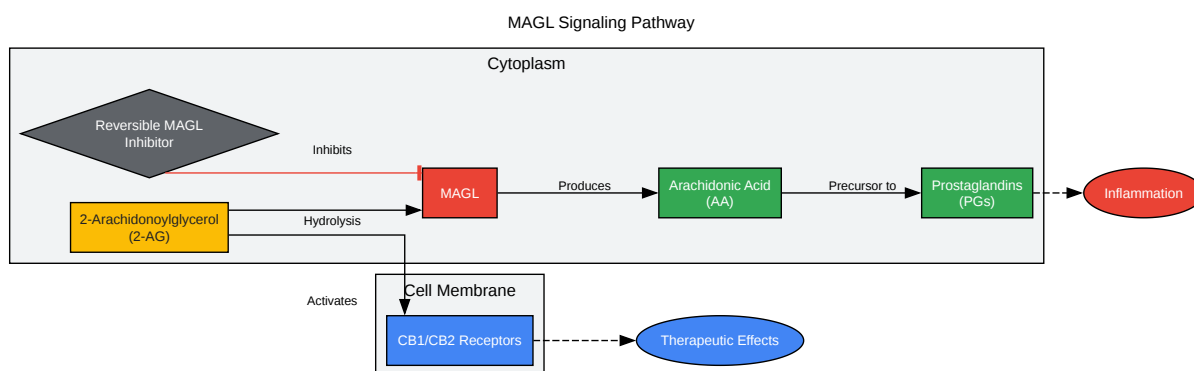
Compound	Selectivity over FAAH	Selectivity over ABHD6	Selectivity over ABHD12	Reference
LEI-515	>100-fold	>100-fold	>100-fold	[7]
Compound 13	High (IC50 = 5.9 μ M for parent compound 7)	No significant inhibition	No significant inhibition	[3][8]
Compound 27	High	Not Specified	Not Specified	[9]
Compound 10	No cross-reactivity	No cross-reactivity	No cross-reactivity	[10]
Compound 15	No cross-reactivity	No cross-reactivity	No cross-reactivity	[10]

Table 3: In Vivo Efficacy of Reversible MAGL Inhibitors

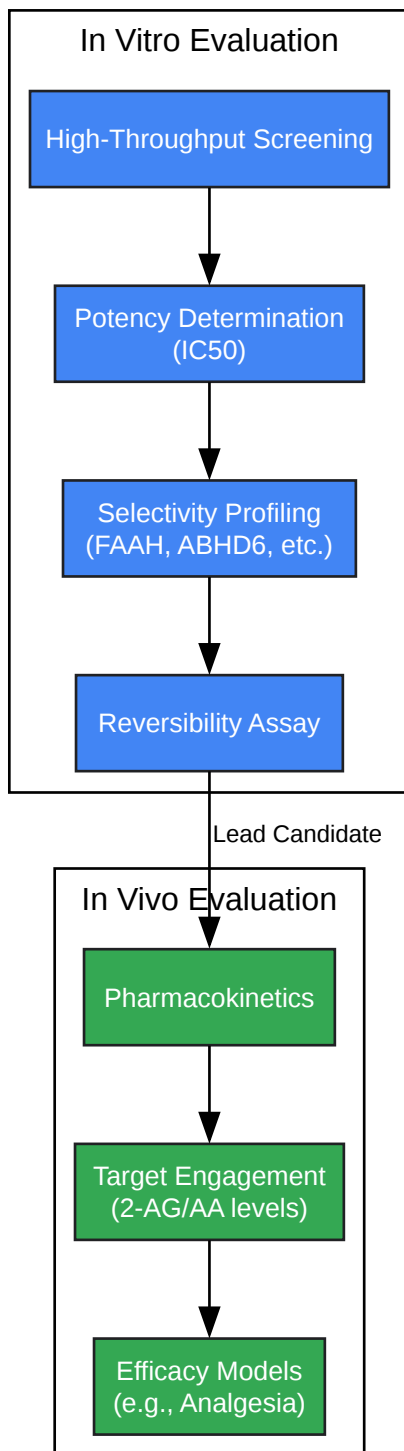
Compound	Effect on 2-AG Levels	Observed Therapeutic Effects	Animal Model	Reference
LEI-515	Increased in peripheral organs, but not brain	Reduced neuropathic pain and inflammation	Mouse	[6] [11]
Compound 13	Not Specified	Antiproliferative activity, apoptosis induction, reduced cell migration	Pancreatic Cancer Cells	[3] [8]
Compound 27	In vivo elevation	Rapid antidepressant effects	Mouse (Chronic Restraint Stress)	[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MAGL signaling pathway and a general experimental workflow for the evaluation of reversible MAGL inhibitors.



Experimental Workflow for Reversible MAGL Inhibitor Evaluation

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- To cite this document: BenchChem. [Head-to-Head Comparison of Reversible Monoacylglycerol Lipase (MAGL) Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576681#head-to-head-comparison-of-reversible-magl-inhibitors]

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